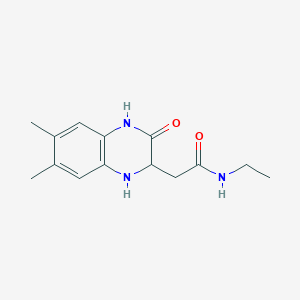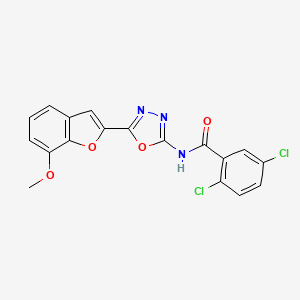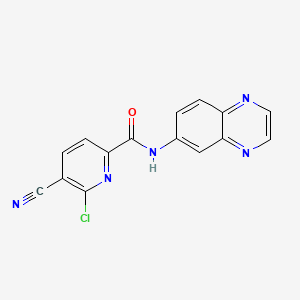
(E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one, commonly known as NBO or NBOH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. NBO is a yellow crystalline powder that belongs to the family of oxazole derivatives. It has a molecular weight of 305.28 g/mol and a melting point of 202-204°C.
Scientific Research Applications
1. Synthesis and Biological Activity
(E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one has been utilized in various chemical syntheses and biological studies. For instance, its synthesis via the Erlenmeyer–Plöchl reaction demonstrates its potential as an immunomodulator and tyrosinase inhibitor (Rodrigues, Martinho, & Afonso, 2015). This synthesis process is notable for its high yield and simplicity, making the compound accessible for further research and application.
2. Analytical and Material Science Applications
In material science, derivatives of (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one have been explored. For example, Schiff base derivatives have shown promise as corrosion inhibitors, highlighting the compound's potential in protecting materials against environmental degradation (Ansari, Quraishi, & Singh, 2014). Additionally, its derivatives have been used in the development of optical sensors for ion detection, indicating its utility in environmental and analytical chemistry (Saleem, Choi, & Lee, 2015).
3. Photophysical Properties
The photophysical properties of (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one and its derivatives have been extensively studied. These compounds exhibit solvatochromism and can be used to investigate solute-solvent interactions, providing insights into their biological activities and potential applications in biochemistry and photophysics (Krawczyk et al., 2020).
4. Antimicrobial and Anti-inflammatory Properties
There is evidence of the antimicrobial and anti-inflammatory properties of (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one derivatives. Studies on diorganotin(IV) complexes derived from similar Schiff bases have shown promising results in antimicrobial and anti-inflammatory activities, suggesting potential pharmaceutical applications (Devi, Yadav, & Singh, 2019).
properties
IUPAC Name |
(4E)-4-[(3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c19-16-14(10-11-5-4-8-13(9-11)18(20)21)17-15(22-16)12-6-2-1-3-7-12/h1-10H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKLBYNRYHZMMX-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one | |
CAS RN |
15601-45-3 |
Source


|
| Record name | 4-(3-NITROBENZYLIDENE)-2-PHENYL-2-OXAZOLIN-5-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2626223.png)


![2-[[1-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2626228.png)

![6-(2,3-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2626231.png)

![N-[2-[1-(2-Chlorophenyl)ethyl-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2626237.png)
![N'-{(E)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-2-thiophenecarbohydrazide](/img/structure/B2626239.png)


![4-fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2626244.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] quinoline-2-carboxylate](/img/structure/B2626245.png)
